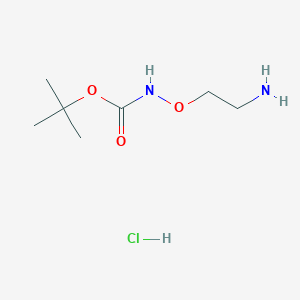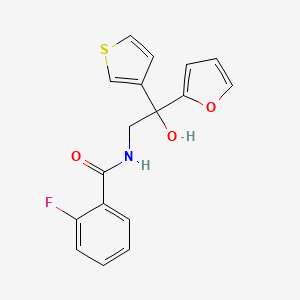
3-(2,4-Dimethylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(2,4-Dimethylphenoxy)propanoic acid typically involves the reaction of 2,4-dimethylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for agricultural applications .
Análisis De Reacciones Químicas
3-(2,4-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenoxy)propanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenoxy)propanoic acid involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts the production of essential fatty acids, leading to the death of susceptible grass weeds. The molecular targets and pathways involved in this process are primarily related to the fatty acid biosynthesis pathway in plants.
Comparación Con Compuestos Similares
3-(2,4-Dimethylphenoxy)propanoic acid can be compared with other aryloxyphenoxypropionate herbicides, such as:
Fenoxaprop-ethyl: Similar in structure and function, used for controlling grass weeds.
Clodinafop-propargyl: Another aryloxyphenoxypropionate herbicide with similar applications.
Diclofop-methyl: Used for post-emergence control of grass weeds in various crops.
Propiedades
IUPAC Name |
3-(2,4-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVIMILEOKLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366821.png)
![2-Methyl-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2366822.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)



![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)


